N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline
Overview
Description
Preparation Methods
The synthesis of N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline involves several steps. The synthetic route typically starts with the preparation of 4-ethylphenol, which is then reacted with propylene oxide to form 2-(4-ethylphenoxy)propanol. This intermediate is further reacted with 3-(trifluoromethyl)aniline under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the phenoxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins or enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
- N-[2-(4-Methylphenoxy)propyl]-3-(trifluoromethyl)aniline
- N-[2-(4-Isopropylphenoxy)propyl]-3-(trifluoromethyl)aniline
- N-[2-(4-Butylphenoxy)propyl]-3-(trifluoromethyl)aniline
These compounds share similar structural features but differ in the substituents on the phenoxy group. The uniqueness of this compound lies in its specific ethyl group substitution, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(4-ethylphenoxy)propyl]-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c1-3-14-7-9-17(10-8-14)23-13(2)12-22-16-6-4-5-15(11-16)18(19,20)21/h4-11,13,22H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKQZQQMCBHYGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)CNC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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